

# physical and chemical properties of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

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## Compound of Interest

Compound Name: ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1340738

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## Technical Guide: Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate** is limited. The information presented in this guide, particularly regarding physical properties and experimental protocols, is based on established principles of organic chemistry and data extrapolated from closely related analogues.

## Core Compound Profile

**Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate** is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl carboxylate group at position 3 and a hydroxymethyl group at position 5. This structure offers multiple functional groups that can be utilized in further chemical modifications, making it a potentially valuable building block in medicinal chemistry and materials science.

## Estimated Physicochemical Properties

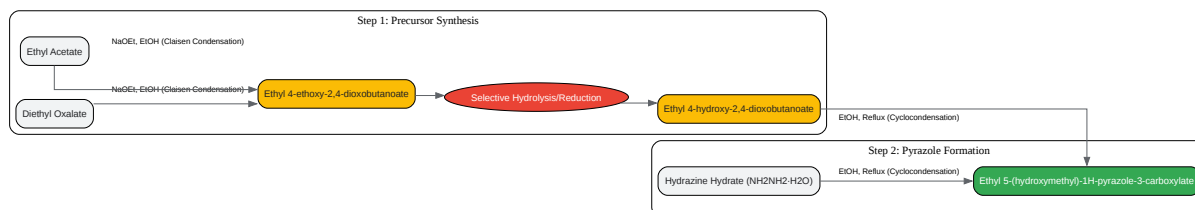
Quantitative data for the target compound is not readily available. The following table provides estimated values based on structurally similar compounds, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate and ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.

Property	Estimated Value	Notes
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	Calculated
Molecular Weight	170.17 g/mol	Calculated
Appearance	White to off-white solid	Inferred from analogues
Melting Point	130-150 °C	Broad estimate based on related pyrazoles
Boiling Point	> 400 °C (predicted)	High due to hydrogen bonding and polarity
Solubility	Soluble in methanol, ethanol, DMSO, DMF. Limited solubility in water and non-polar solvents.	Inferred from functional groups
pKa	~9-10 (pyrazole N-H)	Typical range for pyrazole N-H acidity

## Synthesis and Characterization

### Proposed Synthesis Pathway

A plausible and common method for the synthesis of pyrazole derivatives is the condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[1][2] For the synthesis of **ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate**, a suitable precursor is ethyl 4-hydroxy-2,4-dioxobutanoate. This precursor can be synthesized from the Claisen condensation of ethyl acetate and diethyl oxalate, followed by selective reduction or hydrolysis. The subsequent reaction with hydrazine hydrate would lead to the formation of the pyrazole ring.



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Caption: Proposed two-step synthesis of **ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate**.

## Experimental Protocols

### 2.2.1. Synthesis of **Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate**

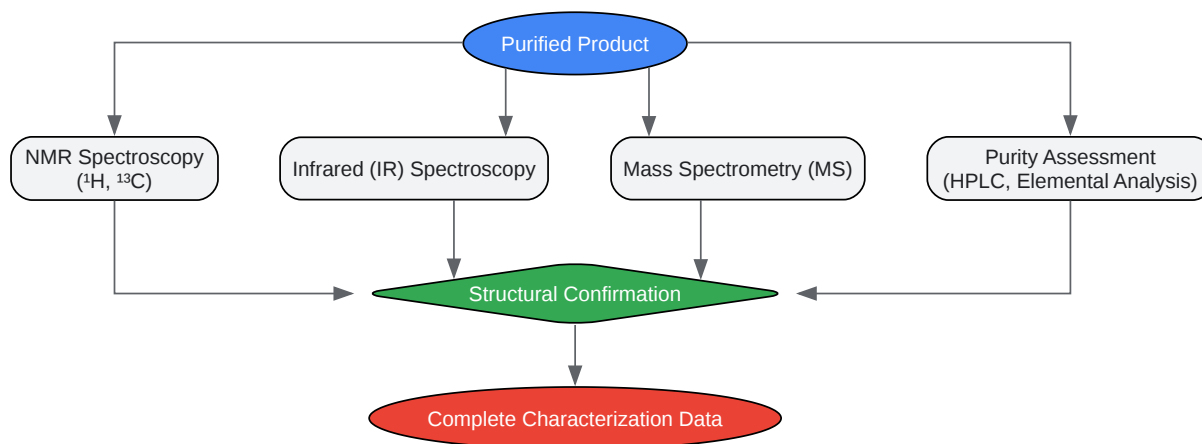
This protocol is a generalized procedure adapted from the synthesis of similar pyrazole derivatives.[2]

- Materials: Ethyl 4-hydroxy-2,4-dioxobutanoate, hydrazine hydrate, absolute ethanol.
- Procedure:
  - Dissolve ethyl 4-hydroxy-2,4-dioxobutanoate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
  - Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with stirring.

- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Reduce the solvent volume under reduced pressure.
- Add cold water to the residue to precipitate the crude product.
- Collect the solid by vacuum filtration and wash with cold water.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified **ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate**.

### 2.2.2. Characterization Workflow

A standard workflow for the characterization of the synthesized compound would involve a combination of spectroscopic methods to confirm its structure and purity.



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Caption: General workflow for the characterization of the synthesized compound.

## Predicted Spectroscopic Data

The following table outlines the expected signals in various spectroscopic analyses for **ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate**. These are predictions based on the chemical structure and data from analogous compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Technique	Expected Signals
<sup>1</sup> H NMR	- Triplet and quartet for the ethyl group protons.- Singlet for the pyrazole ring proton.- Singlet for the hydroxymethyl protons.- Broad singlet for the pyrazole N-H proton.- Broad singlet for the hydroxyl proton.
<sup>13</sup> C NMR	- Signals for the ethyl group carbons.- Signals for the pyrazole ring carbons.- Signal for the hydroxymethyl carbon.- Signal for the ester carbonyl carbon.
IR (cm <sup>-1</sup> )	- Broad peak around 3400-3200 (O-H and N-H stretching).- Peaks around 3000-2850 (C-H stretching).- Strong peak around 1720-1700 (C=O stretching of the ester).- Peaks in the 1600-1400 region (C=C and C=N stretching of the pyrazole ring).- Peak around 1250-1050 (C-O stretching).
Mass Spec.	- Molecular ion peak (M <sup>+</sup> ) corresponding to the molecular weight.- Fragmentation pattern showing loss of ethoxy, ethyl, and carboxylate groups.

## Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or involvement in signaling pathways for **ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate**. Pyrazole derivatives, in general, are known to exhibit a wide range of biological activities,

including anti-inflammatory, analgesic, and antimicrobial properties.[2] Further research would be required to determine the specific biological profile of this compound.

## Conclusion

**Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate** is a molecule of interest for synthetic and medicinal chemistry due to its versatile functional groups. While direct experimental data is scarce, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthesis and characterization protocols offer a solid foundation for researchers aiming to work with this compound. Future studies are needed to elucidate its precise physical properties and explore its potential biological activities.

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